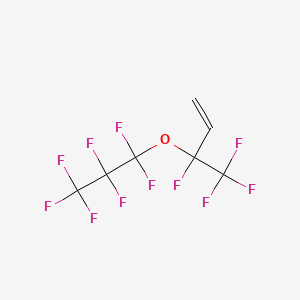
Permethrin-d5 (cis/trans mixture)
Descripción general
Descripción
Permethrin-d5 (cis/trans mixture) is an isotope-labeled analog of the pyrethroid insecticide permethrin . It is used as a reference material in food and beverage testing . The five phenoxy protons in permethrin are replaced by deuterium in Permethrin-d5 .
Chemical Reactions Analysis
Permethrin-d5 (cis/trans mixture) is likely to undergo similar chemical reactions as permethrin. Permethrin undergoes oxidation at various positions and ester cleavage, among other reactions .Physical And Chemical Properties Analysis
Permethrin-d5 (cis/trans mixture) has a molecular formula of C21 2H5 H15 Cl2 O3 and a molecular weight of 396.32 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Agricultural Research
Permethrin-d5 is utilized in agricultural research to study the efficacy of permethrin as an insecticide on crops. Researchers can trace the movement and degradation of permethrin in agricultural settings, which helps in understanding its long-term effects on the environment and developing safer application strategies .
Environmental Impact Studies
Environmental scientists use Permethrin-d5 to evaluate the impact of permethrin on non-target organisms and ecosystems. By tracking the labeled compound, they can assess the potential risks and long-term consequences of permethrin use in various habitats, such as urban streams and agricultural lands .
Public Health Applications
In public health, Permethrin-d5 aids in the study of permethrin’s role in mosquito control programs. It helps in determining the optimal concentrations needed to control pests while minimizing harm to humans and non-target species .
Pharmaceutical Research
Permethrin-d5 is used in pharmaceutical research to develop and validate analytical methods for identifying and quantifying permethrin in topical veterinary products and other pharmaceutical formulations .
Toxicology and Safety Assessment
Toxicologists employ Permethrin-d5 to investigate the safety profile of permethrin. It is used in studies to determine the toxicity levels of permethrin and its metabolites in various organisms, contributing to the establishment of safe exposure limits .
Wood Preservation Studies
In the field of wood preservation, Permethrin-d5 helps in studying the effectiveness of permethrin as a wood preservative insecticide. Researchers can track how permethrin protects wood from insect damage over time and under different environmental conditions .
Textile Industry Research
Permethrin-d5 is instrumental in the textile industry for researching the development of insect-repellent clothing. It allows for the assessment of how permethrin-treated fabrics retain their protective properties after repeated washing and use .
Veterinary Medicine Development
In veterinary medicine, Permethrin-d5 is used to study the distribution and efficacy of permethrin-based treatments for pets, particularly for flea and tick control. It helps in optimizing formulations to ensure effectiveness while reducing the risk of adverse effects .
Mecanismo De Acción
Target of Action
Permethrin-d5, a synthetic pyrethroid insecticide, primarily targets the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons, making it a key target for neuroactive drugs and toxins.
Mode of Action
Permethrin-d5 acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization, resulting in the paralysis of pests .
Biochemical Pathways
The primary biochemical pathway affected by permethrin-d5 is the sodium ion transport across neuronal membranes. By disrupting this pathway, permethrin-d5 interferes with the normal propagation of action potentials in the nervous system of pests, leading to their paralysis .
Pharmacokinetics
The pharmacokinetics of permethrin-d5 is influenced by factors such as the stage of maturity and sex . Studies in rats have shown that the concentrations of permethrin-d5 in plasma, brain, and other tissues were inversely proportional to the animals’ age . The youngest pups exhibited 4-fold higher plasma and brain area under the curves than did adults . Little difference was observed in the toxicokinetics of permethrin-d5 between adult male and female rats, other than higher initial plasma and liver levels in females .
Result of Action
The primary result of permethrin-d5 action is the paralysis of pests, including lice, ticks, fleas, mites, and other arthropods . This is achieved through the disruption of sodium ion transport in neuronal membranes, leading to delayed repolarization and subsequent paralysis .
Action Environment
Permethrin-d5 is more stable to light and at least as active as the natural pyrethrins . It is also light-sensitive , suggesting that exposure to light could potentially influence its action, efficacy, and stability
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Permethrin-d5 (cis/trans mixture) involves the introduction of deuterium at the 5-position of the pyrethroid moiety of Permethrin. This can be achieved using a deuterated reagent in the final step of the synthesis pathway.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid", "Sodium borohydride", "Sodium hydroxide", "Deuterium oxide", "Acetic acid", "Methanol", "Ethyl acetate", "Hexane" ], "Reaction": [ "Step 1: Condensation of 3-Phenoxybenzaldehyde with 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of sodium hydroxide to form Permethrin", "Step 2: Reduction of Permethrin using sodium borohydride in methanol to form Permethrin alcohol", "Step 3: Deuteration of Permethrin alcohol using deuterium oxide and acetic acid as the solvent to form Permethrin-d5 alcohol", "Step 4: Esterification of Permethrin-d5 alcohol with ethyl acetate in the presence of sulfuric acid to form Permethrin-d5 ester", "Step 5: Purification of Permethrin-d5 ester using hexane as the solvent to obtain Permethrin-d5 (cis/trans mixture)" ] } | |
Número CAS |
1794760-19-2 |
Nombre del producto |
Permethrin-d5 (cis/trans mixture) |
Fórmula molecular |
C21H20Cl2O3 |
Peso molecular |
396.319 |
Nombre IUPAC |
[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,8D,9D |
Clave InChI |
RLLPVAHGXHCWKJ-YQYLVRRTSA-N |
SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Sinónimos |
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid (3-Phenoxyphenyl-d5)methyl Ester; m-Methoxybenzyl 3-(2,2-Dichlorovinyl)-2,2-_x000B_dimethylcyclopropanecarboxylate; m-(Phenoxy-d5)benzyl 3-(2,2-Dichlorovinyl)-2,2-_x000B_dimethylcyclopropanecarboxyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)
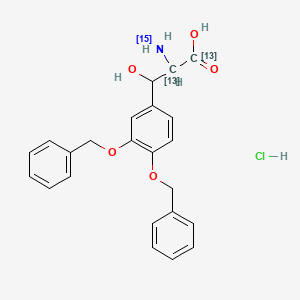

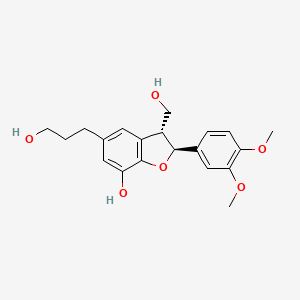
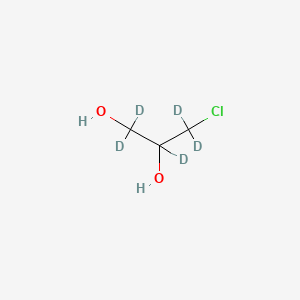
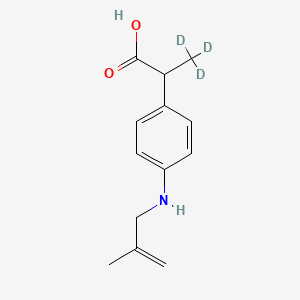
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)
